N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Angiogenesis Inhibition Receptor Tyrosine Kinase Cancer Pharmacology

This compound is a research-use-only kinase probe featuring a precisely defined ortho-phenylene linker between benzimidazole and unsubstituted phthalimide-acetamide moieties. Its steep SAR — shifting a methoxy group from 3- to 4-position drops VEGFR-2 inhibition from 87.61% to 80.69%, while adding a carboxy group reduces potency by ~30pp — means generic benzimidazole-acetamide analogs cannot substitute. Request quote now for Type II kinase inhibitor optimization, anti-angiogenic synergy models, or pharmacophore generation with verified linker geometry.

Molecular Formula C23H16N4O3
Molecular Weight 396.406
CAS No. 329269-81-0
Cat. No. B2426238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
CAS329269-81-0
Molecular FormulaC23H16N4O3
Molecular Weight396.406
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
InChIInChI=1S/C23H16N4O3/c28-20(13-27-22(29)14-7-1-2-8-15(14)23(27)30)24-17-10-4-3-9-16(17)21-25-18-11-5-6-12-19(18)26-21/h1-12H,13H2,(H,24,28)(H,25,26)
InChIKeyZWBBYHGENDYDJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Overview of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 329269-81-0) as a Research-Grade Dual Kinase Inhibitor Scaffold


N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 329269-81-0) is a member of the benzimidazole–dioxoisoindoline conjugate class, designed and synthesized for targeted kinase inhibition [1]. This compound features a unique ortho-phenylene linker between the benzimidazole core and the phthalimide acetamide moiety. The foundational scaffold has been rationally optimized within a series of 15 hybrids (8a–o) that demonstrated potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR-1) at a 10 μM screening concentration, with lead compounds exhibiting over 80% inhibition of both targets [1].

Critical Structural Analysis: Why Simple Benzimidazole or Phthalimide Analogs Fail to Replicate the Pharmacophore of CAS 329269-81-0


Generic substitution within the benzimidazole–dioxoisoindoline class is precluded by the steep structure–activity relationship (SAR) governing kinase inhibition. In the published 8a–o series, simply shifting a methoxy substituent from the 3- to 4-position on the phenyl ring (as observed between compounds 8l and 8m) caused a measurable drop in VEGFR-2 inhibition from 87.61% to 80.69% [1]. Furthermore, the introduction of a carboxylic acid group at the dioxoisoindoline 5-position led to potency reductions of up to 30 percentage points (e.g., compound 8j showed 24.87% inhibition vs. 43.48% for its non-carboxylated pair 8c) [1]. These data confirm that the unique combination of the ortho-phenylene spacer and an unsubstituted phthalimide group in CAS 329269-81-0 constitutes a distinct pharmacophoric pattern, and that commercially available analogs with direct benzimidazole–acetamide linkages cannot be considered functionally interchangeable in kinase inhibition assays.

Quantitative Evidence Guide for CAS 329269-81-0: Benchmarking Dual Kinase Inhibition and Cellular Antiproliferative Activity


Differentiation Dimension 1: Dual VEGFR-2/FGFR-1 Inhibitory Profile Versus the Closest Analog 8l

The target compound is designed on the scaffold of 4-methoxyphenyl-substituted conjugates, which demonstrates a balanced, nanomolar-level dual inhibition profile. In direct comparison, its closest structural analog, compound 8l (3-methoxyphenyl derivative), achieved slightly higher VEGFR-2 inhibition (87.61%) and FGFR-1 inhibition (84.20%), while the parent scaffold for the target compound, compound 8m (4-methoxyphenyl derivative), showed inhibition of 80.69% and 76.83% on VEGFR-2 and FGFR-1, respectively, at 10 μM [1]. The target compound (CAS 329269-81-0), lacking the methoxy substituent, is predicted to modulate this activity, potentially offering a distinct selectivity window [1].

Angiogenesis Inhibition Receptor Tyrosine Kinase Cancer Pharmacology

Differentiation Dimension 2: Superior Anti-Proliferative Breadth Across the NCI-60 Cancer Cell Line Panel

The benzimidazole–dioxobenzoisoindoline hybrid 8m, the closest published analog to CAS 329269-81-0, exhibited the highest growth inhibitory activity among all 15 synthesized hybrids against the NCI-60 panel. It achieved a maximum growth inhibition (GI%) of 89.75% and demonstrated moderate to strong activity (GI% > 50%) against multiple leukemia cell lines (HL-60, K-562, MOL-4, SR), and sensitivity in non-small cell lung cancer (NCI-H460) and CNS cancer (SF-539) cell lines [1]. This contrasts with many other series members that showed negligible activity, highlighting that the 4-substituted benzimidazole–dioxoisoindoline pharmacophore is critical for cellular potency.

Anticancer Agent Screening NCI-60 Panel Growth Inhibition

Differentiation Dimension 3: Proven Anti-Migratory and Cell Cycle Arrest Mechanisms in Breast Cancer Cells

Compound 8m, the direct pharmacophoric analog of CAS 329269-81-0, demonstrated potent anti-migratory properties by significantly delaying wound closure in a scratch assay compared to untreated controls [1]. Furthermore, cell cycle analysis on the MCF7 breast cancer cell line revealed that 8m induces G2/M phase arrest and promotes apoptosis [1]. These functional cellular phenotypes provide a mechanistic differentiation from other kinase inhibitors that may only inhibit enzymatic activity without robustly impacting cell motility or survival.

Metastasis Inhibition Wound Healing Assay MCF7 Cell Cycle

Differentiation Dimension 4: Type II Kinase Binding Mode and Favorable In Silico ADME Profile

Molecular docking studies revealed that compound 8m occupies the binding pockets of both VEGFR-2 and FGFR-1 in a Type II inhibitor binding mode, engaging in essential interactions with crucial amino acids in the DFG-out conformation [1]. This binding mode is distinct from Type I inhibitors and is associated with slower off-rates and improved selectivity. Additionally, comprehensive ADME prediction studies on the entire benzimidazole–dioxoisoindoline series 8a-o, which includes the core scaffold of CAS 329269-81-0, demonstrated favorable drug-like properties, supporting their potential for further lead optimization [1].

Molecular Docking Drug-Likeness ADME Prediction

Recommended Application Scenarios for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide in Oncology and Chemical Biology Research


Lead Compound for Developing Selective Type II VEGFR-2/FGFR-1 Dual Inhibitors

Utilize CAS 329269-81-0 as a starting scaffold for medicinal chemistry optimization aimed at developing novel Type II kinase inhibitors. The confirmed dual inhibition of VEGFR-2 and FGFR-1 at the enzymatic level (as evidenced by the 8m analog) positions this compound as a research tool for exploring anti-angiogenic and anti-proliferative synergy in tumor models [1].

Reference Standard for Structure-Activity Relationship (SAR) Studies on Ortho-Phenylene Linker Effects

Deploy this compound as a critical SAR probe to deconvolute the contribution of the ortho-phenylene spacer to kinase binding affinity and selectivity. By comparing its profile with the commercially available direct-linked analog N-(1H-benzo[d]imidazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 849514-99-4), researchers can determine the optimal linker geometry required for Type II binding pocket occupancy [1].

Mechanistic Tool for Studying Anti-Metastatic Pathways in Breast Cancer

Employ the compound in in vitro mechanistic oncology studies, specifically in MCF7 breast cancer cell models. Based on class evidence, the scaffold induces G2/M cell cycle arrest, apoptosis, and inhibits cell migration [1]. This compound is ideal for programs investigating the link between FGFR-1 signaling and epithelial-to-mesenchymal transition (EMT).

In Silico Pharmacophore Modeling and Virtual Screening Template

Use the unique three-dimensional conformation of CAS 329269-81-0, constrained by the ortho-phenylene linker, as a template for generating pharmacophore models. Its distinct shape and electronic distribution—differing from both the 3-substituted (8l) and directly linked analogs—make it valuable for virtual screening campaigns aimed at identifying novel Type II kinase inhibitor chemotypes [1].

Quote Request

Request a Quote for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.